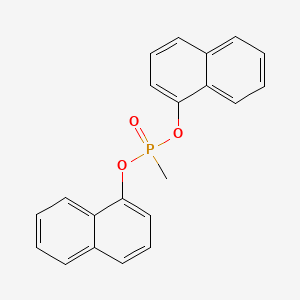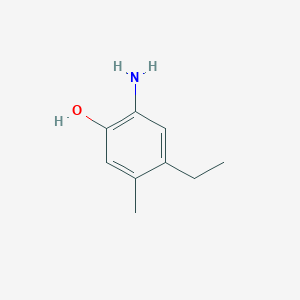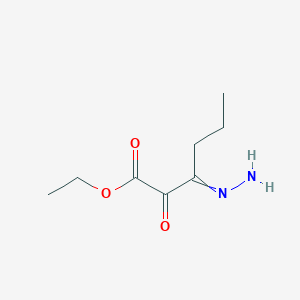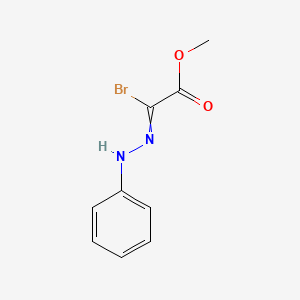
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is a complex organic compound that belongs to the class of ω-hydroxy-long-chain fatty acids. This compound is characterized by the presence of a hydroxy group at the 16th position and a 3-methoxypropanamido group at the 9th position of the hexadecanoic acid chain. It is a derivative of palmitic acid and plays a significant role in various biological and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid typically involves multiple steps, starting from palmitic acid. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 16th position of palmitic acid.
Amidation: Conversion of the carboxylic acid group at the 9th position to a 3-methoxypropanamido group.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure high yield and purity. For instance, hydroxylation may require the use of oxidizing agents, while amidation might involve the use of amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amido group can be reduced to form amines.
Substitution: The hydroxy and amido groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amido groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-Hydroxyhexadecanoic acid: A simpler derivative with only a hydroxy group at the 16th position.
9-(3-methoxypropanamido)hexadecanoic acid: A derivative with only the 3-methoxypropanamido group at the 9th position.
Uniqueness
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is unique due to the presence of both the hydroxy and 3-methoxypropanamido groups, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and interactions compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
833484-04-1 |
|---|---|
Molekularformel |
C20H39NO5 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
16-hydroxy-9-(3-methoxypropanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H39NO5/c1-26-17-15-19(23)21-18(13-9-5-3-7-11-16-22)12-8-4-2-6-10-14-20(24)25/h18,22H,2-17H2,1H3,(H,21,23)(H,24,25) |
InChI-Schlüssel |
BDBLKNMAVJCKDU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
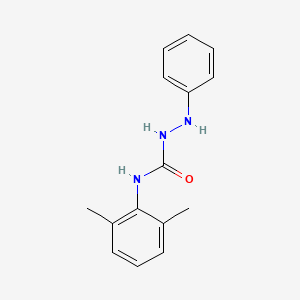
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
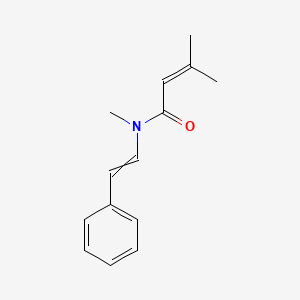
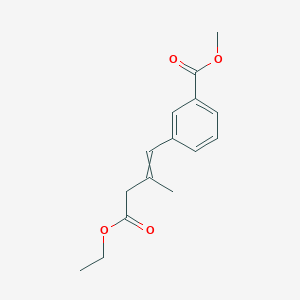
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
